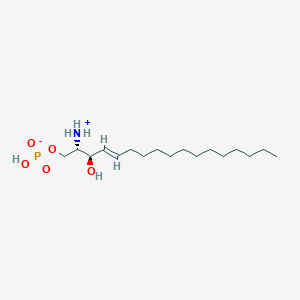

![molecular formula C27H35F3N4O3S B11936453 (7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of VTP-43742 involves several steps, including the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Análisis De Reacciones Químicas

VTP-43742 undergoes various chemical reactions, primarily focusing on its interaction with the RORγt receptor. It inhibits the differentiation of T-helper 17 cells and the secretion of interleukin-17A without affecting the differentiation of T-helper 1, T-helper 2, or regulatory T cells . The compound exhibits high selectivity for RORγt over other isotypes such as RORα and RORβ . Common reagents and conditions used in these reactions include specific inhibitors and solvents like DMSO.

Aplicaciones Científicas De Investigación

VTP-43742 has been extensively studied for its potential in treating autoimmune diseases, particularly psoriasis. In clinical trials, it has shown promising results in reducing the Psoriasis Area and Severity Index (PASI) score, indicating its efficacy in managing plaque psoriasis . The compound’s ability to inhibit interleukin-17A production and down-regulate the interleukin-23 receptor makes it a valuable candidate for further research in immunology and dermatology .

Mecanismo De Acción

VTP-43742 exerts its effects by potently inhibiting the activity of RORγt, a nuclear receptor transcription factor that plays a crucial role in the development and function of T-helper 17 cells . By inhibiting RORγt, VTP-43742 reduces the production of interleukin-17A, a pro-inflammatory cytokine involved in the pathogenesis of autoimmune diseases . This mechanism of action makes VTP-43742 a promising therapeutic agent for conditions characterized by excessive interleukin-17A activity.

Comparación Con Compuestos Similares

VTP-43742 is unique in its high selectivity for RORγt over other isotypes such as RORα and RORβ . Similar compounds include other RORγt inhibitors like N-(2-benzyl-4-oxochroman-7-yl)-2-(5-(ethylsulfonyl)pyridin-2-yl)acetamide (b12), which also shows potent inhibition of interleukin-17A and interleukin-6 cytokine expression . VTP-43742’s high selectivity and oral bioavailability set it apart from other RORγt inhibitors .

Propiedades

Fórmula molecular |

C27H35F3N4O3S |

|---|---|

Peso molecular |

552.7 g/mol |

Nombre IUPAC |

(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m1/s1 |

Clave InChI |

XUYMIRYNRKXKOR-JBWFSBJDSA-N |

SMILES isomérico |

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |

SMILES canónico |

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide](/img/structure/B11936376.png)

![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)

![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)

![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)